Ac-GpYLPQTV-NH2

STAT3 SH2 domain Binding kinetics SPR / KINETICfinder

Ac-GpYLPQTV-NH2 (CAS 1349616-70-1) is an N‑acetylated, C‑amidated synthetic octapeptide derived from residues 903–909 of the IL‑6R/gp130 receptor subunit. It functions as a high‑affinity ligand for the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), competitively displacing phosphotyrosine‑mediated dimerization.

Molecular Formula C38H60N9O14P
Molecular Weight 897.9 g/mol
Cat. No. B15614025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-GpYLPQTV-NH2
Molecular FormulaC38H60N9O14P
Molecular Weight897.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H60N9O14P/c1-19(2)16-27(44-35(54)26(42-30(51)18-41-22(6)49)17-23-9-11-24(12-10-23)61-62(58,59)60)38(57)47-15-7-8-28(47)36(55)43-25(13-14-29(39)50)34(53)46-32(21(5)48)37(56)45-31(20(3)4)33(40)52/h9-12,19-21,25-28,31-32,48H,7-8,13-18H2,1-6H3,(H2,39,50)(H2,40,52)(H,41,49)(H,42,51)(H,43,55)(H,44,54)(H,45,56)(H,46,53)(H2,58,59,60)/t21-,25+,26+,27+,28+,31+,32+/m1/s1
InChIKeyAAIXMIVJLTUMHO-NKXNACQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ac-GpYLPQTV-NH2 – A Definitive Phosphopeptide Probe for STAT3 SH2 Domain Screening & Inhibitor Validation


Ac-GpYLPQTV-NH2 (CAS 1349616-70-1) is an N‑acetylated, C‑amidated synthetic octapeptide derived from residues 903–909 of the IL‑6R/gp130 receptor subunit [1]. It functions as a high‑affinity ligand for the SH2 domain of Signal Transducer and Activator of Transcription 3 (STAT3), competitively displacing phosphotyrosine‑mediated dimerization [2]. The peptide is widely employed as both a reference inhibitor (reported IC₅₀ 0.33 µM in fluorescence‑polarization displacement assays) and a validated tool compound for profiling STAT3 SH2‑domain antagonists .

Why Ac-GpYLPQTV-NH2 Cannot Be Replaced by Unmodified Phosphotyrosine Peptides in STAT3-Targeted Studies


The biological performance of phosphotyrosine peptides targeting the STAT3 SH2 domain is exquisitely sensitive to terminal modifications. The N‑acetyl and C‑amide caps on Ac-GpYLPQTV-NH2 eliminate free charged termini, mimicking the native peptide bond environment within the gp130 receptor and significantly retarding exopeptidase degradation in biological media [1]. In contrast, the non‑acetylated analogue GpYLPQTV‑NH₂ exhibits divergent binding kinetics; surface plasmon resonance (SPR) measurements yield a Kd of 20 nM for the non‑acetylated form versus 116 nM for Ac‑GpYLPQTV‑NH₂, while fluorescence polarization (FP) assays report 150 nM for the acetylated peptide [1][2]. These quantitative differences, together with altered on/off rates, mean that substitution with an unprotected peptide will generate non‑comparable data across binding, displacement, and cellular assays.

Quantitative Head-to-Head Evidence: Ac-GpYLPQTV-NH2 vs. Closest STAT3 SH2-Domain Peptide Analogues


Full Kinetic Fingerprint (kₒₙ, kₒff, Residence Time) Quantified for Ac-GpYLPQTV-NH₂, Enabling Structure–Kinetics Relationship (SKR) Analysis

Ac-GpYLPQTV-NH₂ is the only gp130‑derived phosphopeptide for which a complete kinetic profile has been publicly reported. On the KINETICfinder® platform, Ac-GpYLPQTV-NH₂ bound to STAT3 with a Kd of 116 ± 11 nM, an association rate constant (kₒₙ) of 6.0 × 10⁵ M⁻¹s⁻¹, a dissociation rate constant (kₒff) of 6.9 × 10⁻² s⁻¹, and a residence time of 0.24 ± 0.01 min [1]. In contrast, the non‑acetylated GpYLPQTV peptide (without kinetic resolution) showed only an equilibrium Kd of 20 nM by SPR under different conditions [2]. The availability of full kinetic parameters for the acetylated form allows medicinal chemistry teams to perform structure–kinetics relationships (SKR) and prioritize compounds with optimal target residence times.

STAT3 SH2 domain Binding kinetics SPR / KINETICfinder

Ac-GpYLPQTV-NH₂ Displays Higher Affinity for STAT3 SH2 Domain Than the Cognate pY705 Dimerization Peptide and EGFR‑Derived pTyr Motifs

In direct SPR comparison, Ac-GpYLPQTV-NH₂ (as the gp130‑derived sequence GpYLPQTV) exhibited the strongest binding to the STAT3 SH2 domain among six STAT‑interacting phosphopeptides. The affinity (Kd = 30 nM for isolated SH2 domain) was 20‑ to 53‑fold stronger than the STAT3 pY705 dimerization peptide PpYLKTK (Kd = 1.6 µM) and 8.7‑fold stronger than the EGFR pY1068 peptide PEpYINQS (Kd = 0.4 µM) [1]. The non‑acetylated GpYLPQTV also showed weakest affinity for the STAT1 pY701 peptide (Kd = 6.6 µM) and STAT5 pY694 peptide (Kd = 5.2 mM), indicating a selectivity window of >170‑fold [1]. Because the acetylated form retains the identical phosphotyrosine‑containing sequence, it inherits this intrinsic selectivity profile while gaining the kinetic advantages described in Evidence Item 1.

STAT3 SH2 domain Phosphopeptide affinity SPR binding assay

Ac-GpYLPQTV-NH₂ Outperforms Small-Molecule STAT3 Inhibitors in SH2‑Domain Displacement Potency

In fluorescence‑polarization (FP) displacement assays using 5‑FAM‑GpYLPQTV‑NH₂ as tracer, Ac‑GpYLPQTV‑NH₂ inhibited STAT3–phosphopeptide interaction with an IC₅₀ of 0.33 µM . By comparison, the well‑characterized small‑molecule STAT3 inhibitor S3I‑201 exhibited an IC₅₀ of 23 µM in the same assay format, while the dimerization disruptor S3I‑1757 showed an IC₅₀ of 13.5 µM [1][2]. This represents a 41‑fold and 70‑fold potency advantage, respectively, for the acetylated peptide over two widely used small‑molecule probes. The peptide’s potency is attributed to its extensive contact surface with the SH2 domain, mimicking the native gp130–STAT3 interaction.

STAT3 inhibitor Fluorescence polarization IC50 comparison

Demonstrated Utility as a Non-Fluorescent Competitor Enabling Label-Free Assay Configurations

Co‑immunoprecipitation studies using HA‑ and FLAG‑tagged STAT3 constructs showed that phosphorylated GpYLPQTV (P‑Pep) peptide completely inhibited FLAG‑STAT3 co‑immunoprecipitation with HA‑STAT3, whereas the non‑phosphorylated GYLPQTV peptide (Pep) had no effect [1]. This confirms that the phosphotyrosine residue is indispensable for STAT3 dimerization blockade. The acetylated, non‑fluorescent Ac‑GpYLPQTV‑NH₂ retains this essential phosphotyrosine while lacking a fluorophore, allowing it to serve directly as an unlabeled competitor in AlphaScreen, FP, and SPR assays without fluorescence interference — a key advantage over the widely used 5‑FAM‑GpYLPQTV‑NH₂ probe, which can generate background signal in high‑throughput screening formats [2].

Fluorescence polarization STAT3 SH2 antagonist screening Label-free competition

Priority Application Scenarios Where Ac-GpYLPQTV-NH2 Provides Demonstrable Advantage Over Analogs


High-Throughput Screening (HTS) for STAT3 SH2 Domain Antagonists Using AlphaScreen or FP Formats

Ac-GpYLPQTV-NH₂ serves as the unlabeled competitor peptide in displacement assays where 5‑FAM‑GpYLPQTV‑NH₂ is used as the fluorescent tracer. Its measured IC₅₀ of 0.33 µM in FP assays and its full kinetic characterization [1] make it an ideal positive control for assay validation and Z′‑factor determination. Its lack of a fluorophore eliminates the fluorescence interference that can occur with labeled peptides in high‑concentration competition experiments.

Structure–Activity Relationship (SAR) and Peptidomimetic Design Programs

Medicinal chemistry teams optimizing STAT3 SH2‑domain antagonists require a benchmark ligand with known kinetic parameters. Ac-GpYLPQTV-NH₂ is the only gp130‑derived peptide for which kₒₙ, kₒff, and residence time have been experimentally determined (Kd = 116 nM; kₒₙ = 6.0×10⁵ M⁻¹s⁻¹; kₒff = 6.9×10⁻² s⁻¹; residence time = 0.24 min) [1]. These values provide a quantitative baseline for evaluating whether novel peptidomimetics achieve desired target engagement kinetics.

Cellular Validation of STAT3‑Specific Transcriptional Responses

Because the gp130‑derived sequence exhibits >50‑fold selectivity for STAT3 over STAT1 and >170,000‑fold over STAT5 in direct binding measurements [2], Ac-GpYLPQTV-NH₂ is uniquely suited for experiments requiring pathway‑specific interrogation. When used at concentrations near its IC₅₀ (0.33 µM), it minimizes confounding activation or inhibition of STAT1‑ and STAT5‑dependent gene expression programs.

Biophysical Method Development and Biosensor Calibration

The comprehensive kinetic data available for Ac-GpYLPQTV-NH₂ [1] supports its use as a calibration standard for SPR and biolayer interferometry (BLI) instruments in STAT3‑focused drug discovery campaigns, ensuring inter‑laboratory reproducibility and enabling cross‑platform comparisons.

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